3-(1-phenylcyclopropyl)azetidine hydrochloride
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Overview
Description
3-(1-phenylcyclopropyl)azetidine hydrochloride is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenylcyclopropyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-phenylcyclopropylamine with a suitable azetidine precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-(1-phenylcyclopropyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(1-phenylcyclopropyl)azetidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-phenylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the phenylcyclopropyl group.
1-Phenylcyclopropylamine: Lacks the azetidine ring but contains the phenylcyclopropyl moiety.
Cyclopropylamine: A smaller molecule with a cyclopropyl group attached to an amine.
Uniqueness
3-(1-phenylcyclopropyl)azetidine hydrochloride is unique due to the combination of the azetidine ring and the phenylcyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2680527-96-0 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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